molecular formula C28H27NO6S B11156779 (S)-3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate

(S)-3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate

Cat. No.: B11156779
M. Wt: 505.6 g/mol
InChI Key: KZVLQZFRXYIUJN-QHCPKHFHSA-N
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Description

(S)-3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate is a complex organic compound that features a chromenone core and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate is unique due to its specific combination of a chromenone core and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H27NO6S

Molecular Weight

505.6 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C28H27NO6S/c1-17-10-12-22(13-11-17)36(32,33)29-23(16-21-8-6-5-7-9-21)28(31)35-25-15-18(2)14-24-26(25)19(3)20(4)27(30)34-24/h5-15,23,29H,16H2,1-4H3/t23-/m0/s1

InChI Key

KZVLQZFRXYIUJN-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=CC(=CC4=C3C(=C(C(=O)O4)C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=CC(=CC4=C3C(=C(C(=O)O4)C)C)C

Origin of Product

United States

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